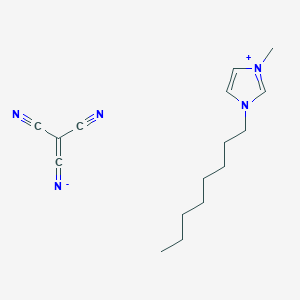

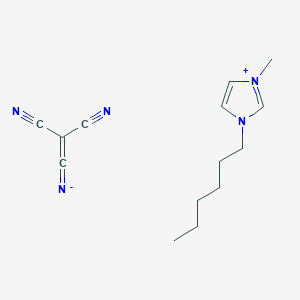

1-Hexyl-3-methylimidazolium tricyanomethanide

Vue d'ensemble

Description

1-Hexyl-3-methylimidazolium tricyanomethanide is a chemical compound with the molecular formula C14H19N5 . It is used in various applications, including as a modifier for chitosan-based membranes in fuel cells .

Molecular Structure Analysis

The molecular structure of this compound consists of a hexyl group (C6H13) and a methyl group (CH3) attached to an imidazolium ring, along with a tricyanomethanide anion .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a viscosity of 39.2 cP at 25 °C and a density of 1.02 g/cm³ at 24 °C .Applications De Recherche Scientifique

Catalytic Applications

1-Hexyl-3-methylimidazolium tricyanomethanide has been studied for its catalytic applications. A notable study involves its use as a nanostructured molten salt catalyst in the condensation reaction of various aromatic aldehydes, amides, and β-naphthol (Zolfigol et al., 2016). This research highlights its potential efficiency and applicability in organic synthesis processes.

Surface Tension Studies

Research on the surface tension of tricyanomethanide-based ionic liquids, including this compound, has been conducted. Studies have measured surface tension across various temperatures, providing valuable insights into the physical properties of these ionic liquids (Koller et al., 2015).

Liquid-Liquid Extraction

This compound has been evaluated for its performance in the liquid-liquid extraction of toluene from heptane. The research focuses on its potential as an alternative solvent in industrial aromatic extraction processes, considering its low viscosity and highly aromatic character (Larriba et al., 2013).

Vaporization and Formation Enthalpies

Studies on the vaporization and formation enthalpies of 1-alkyl-3-methylimidazolium tricyanomethanides, including this compound, provide critical thermochemical data. This research is essential for understanding the stability and reactivity of these compounds (Emel’yanenko et al., 2011).

Nanoscale Organization and Aggregation Studies

The compound has been studied for its behavior in the glassy, supercooled, and normal liquid states, focusing on its nanoscale organization and aggregation properties. Such research is crucial for applications in nanotechnology and materials science (Musiał et al., 2020).

CO2 Capture in Binary Mixtures

Research on this compound has also explored its use in enhancing CO2 capture in binary mixtures. This study provides insights into the potential application of this compound in environmental and energy sectors, particularly for gas separation processes (Romanos et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

1-Hexyl-3-methylimidazolium tricyanomethanide is a type of ionic liquid . It’s known that ionic liquids can interact with various biological and chemical systems, affecting their structure and function .

Mode of Action

It has been found that this compound can dissolve methane at high pressures . This suggests that it may interact with methane molecules, potentially influencing their physical properties and behavior .

Biochemical Pathways

Its ability to dissolve methane suggests that it could potentially influence biochemical pathways involving methane or other similar molecules .

Result of Action

Its ability to dissolve methane at high pressures suggests that it could potentially influence the physical properties and behavior of methane and other similar molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to dissolve methane is influenced by temperature and pressure

Propriétés

IUPAC Name |

2,2-dicyanoethenylideneazanide;1-hexyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.C4N3/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1-4(2-6)3-7/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZYNNRUSVEPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

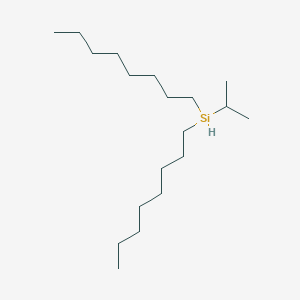

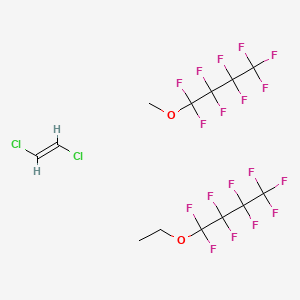

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)